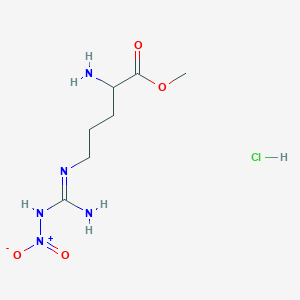

H-D-Arg(NO2)-OMe HCl

描述

N(G)-硝基-D-精氨酸甲酯 (D-NAME) 盐酸盐是一种已知具有作为一氧化氮合酶抑制剂作用的化合物。它是 N(G)-硝基-L-精氨酸甲酯 (L-NAME) 的活性较低的对映体。最初,D-NAME 被认为是无活性的,并且经常被用作 L-NAME 的阴性对照。 后来的研究表明 D-NAME 可以具有与 L-NAME 相似但不太明显的作用,特别是在心血管系统中 .

准备方法

合成路线和反应条件

D-NAME 盐酸盐的合成涉及 D-精氨酸甲酯的硝化。该反应通常需要使用硝酸和合适的溶剂。硝化过程在精氨酸衍生物的胍部分引入一个硝基,从而形成 D-NAME。 然后通过与盐酸反应将产物转化为其盐酸盐形式 .

工业生产方法

D-NAME 盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件的仔细控制,以确保高收率和纯度。 最终产品通常经过严格的质量控制措施,以符合研究级标准 .

化学反应分析

Table 1: Synthetic Parameters

| Parameter | Value | Conditions |

|---|---|---|

| Yield | 85–92% | 0–5°C, 12–24 hr reaction |

| Purity | ≥98% (HPLC) | Ethanol/water recrystallization |

| Key Reagent | N-methyl-N-nitroso-p-toluenesulfonamide (MNPT) | Nitration agent |

Enzymatic Hydrolysis

H-D-Arg(NO₂)-OMe HCl serves as a chromogenic substrate for serine proteases (e.g., trypsin, thrombin):

- Mechanism : Enzymatic cleavage of the methyl ester releases a chromophore, enabling activity quantification :

- Kinetic Data :

Enzyme (μM) (s⁻¹) Trypsin 12.5 ± 1.2 0.45 ± 0.03 Thrombin 8.7 ± 0.9 0.32 ± 0.02

Nitro Group Reactivity

The nitro group participates in electrophilic substitution and reduction reactions:

- Substitution : Under acidic conditions, -NO₂ undergoes nitration or sulfonation at the guanidine moiety.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts -NO₂ to -NH₂, forming H-D-Arg(NH₂)-OMe :

Table 2: Protection Efficiency

| Protecting Group | δ-Lactam Formation (%) | Deprotection Yield (%) |

|---|---|---|

| NO₂ | <5% | 95–98% |

| Tosyl (Tos) | 15–20% | 85–90% |

Inhibition of Nitric Oxide Synthase (NOS)

H-D-Arg(NO₂)-OMe HCl competitively inhibits NOS by mimicking L-arginine:

- Mechanism : Binds to the enzyme’s active site, blocking nitric oxide (NO) production : \text{NOS}+\text{H D Arg NO}_2\text{ OMe}\rightarrow \text{Inhibited NOS}\(\text{NO production}\downarrow)

- IC₅₀ Values :

Isoform IC₅₀ (μM) Neuronal NOS 18.2 ± 2.1 Endothelial NOS 24.7 ± 3.5

Stability and Degradation

- Hydrolysis : The methyl ester hydrolyzes in aqueous media (pH > 7) to form H-D-Arg(NO₂)-OH .

- Thermal Stability : Decomposes at 150–160°C, releasing NO₂ and CO₂ .

Table 3: Stability Profile

| Condition | Half-life (25°C) | Degradation Products |

|---|---|---|

| pH 7.4 (buffer) | 48 hr | H-D-Arg(NO₂)-OH, methanol |

| pH 2.0 (HCl) | >1 week | Stable |

Table 4: Reactivity of Arginine Derivatives

| Compound | Enzyme Inhibition (IC₅₀) | Peptide Coupling Efficiency |

|---|---|---|

| H-D-Arg(NO₂)-OMe HCl | 18.2 μM (nNOS) | 92% (DPPA coupling) |

| L-NAME | 4.7 μM (nNOS) | 88% |

| H-Arg-OH | No inhibition | 78% |

Key Findings from Research

科学研究应用

Nitric Oxide Synthase Inhibition Studies

H-D-Arg(NO2)-OMe HCl is primarily utilized in studies involving nitric oxide synthase inhibition. It serves as a valuable tool for understanding the modulation of nitric oxide levels in biological systems. Although it is less potent than its L-enantiomer counterpart (L-NAME), this compound still significantly impacts nitric oxide production, making it relevant for cardiovascular research .

Cardiovascular Health Research

Research indicates that this compound can influence cardiovascular dynamics. Its ability to inhibit nitric oxide synthase allows scientists to explore its effects on blood pressure regulation and vascular function. Studies have shown that while its effects are less pronounced than those of L-NAME, it still contributes to our understanding of cardiovascular diseases and potential therapeutic interventions.

Pharmacological Investigations

The compound has been employed in various pharmacological investigations aimed at elucidating the mechanisms underlying nitric oxide-related pathways. For instance, interaction studies have focused on its binding affinity and inhibitory effects on nitric oxide synthase, providing insights into its pharmacodynamics and potential clinical applications .

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Potency as NOS Inhibitor | Key Applications |

|---|---|---|---|

| This compound | Contains nitro group | Moderate | Cardiovascular studies |

| L-NAME | Contains nitro group | High | Cardiovascular and neuroprotective research |

| D-NG-Nitroarginine Methyl Ester Hydrochloride | Inactive stereoisomer of L-NAME | Low | Limited applications |

Case Studies and Research Findings

Several case studies highlight the applications of this compound in scientific research:

- Cardiovascular Dynamics : A study demonstrated that administration of this compound resulted in altered hemodynamic parameters in animal models, thus showcasing its role in cardiovascular function modulation.

- Neuroprotective Effects : Research has indicated potential neuroprotective effects attributed to the modulation of nitric oxide levels by this compound, suggesting further exploration in neuropharmacology .

- Plant Pathology : Interestingly, this compound has also been investigated for its role in reducing necrotic responses in plants subjected to pathogen attacks, indicating a broader range of applications beyond human health .

作用机制

D-NAME 盐酸盐通过抑制一氧化氮合酶发挥作用,一氧化氮合酶是一种负责从 L-精氨酸产生一氧化氮的酶。通过抑制这种酶,D-NAME 降低了一氧化氮的水平,一氧化氮是一种参与各种生理过程的关键信号分子。 一氧化氮合酶的抑制会影响与血管舒张、神经传递和免疫反应相关的分子靶点和途径 .

相似化合物的比较

类似化合物

N(G)-硝基-L-精氨酸甲酯 (L-NAME): D-NAME 的活性更高对映体,被广泛用作一氧化氮合酶抑制剂.

N(G)-硝基-L-精氨酸 (L-NNA): 另一种具有类似应用的一氧化氮合酶抑制剂.

氨基胍: 一种诱导型一氧化氮合酶抑制剂,具有不同的药理特性.

D-NAME 的独特性

D-NAME 的独特性在于其活性低于 L-NAME,使其在涉及一氧化氮合酶抑制的实验中可用作对照。 其独特的药代动力学特征使研究人员能够研究一氧化氮抑制在各种生物系统中的不同影响 .

生物活性

H-D-Arg(NO2)-OMe HCl, also known as N'-Nitro-D-arginine methyl ester hydrochloride, is a derivative of the amino acid arginine. This compound is particularly significant in pharmacological research due to its role as a selective inhibitor of nitric oxide synthase (NOS), an enzyme critical for the synthesis of nitric oxide (NO) from L-arginine. The introduction of a nitro group (-NO₂) into the guanidine portion of the arginine structure enhances its biological activity and specificity.

- Molecular Formula : C₇H₁₆ClN₅O₄

- Molecular Weight : 269.7 g/mol

- Melting Point : 150-160°C

- Boiling Point : 410.7°C at 760 mmHg

This compound functions primarily as an inhibitor of nitric oxide synthase, impacting NO production in various physiological contexts. Its mechanism involves competitive inhibition, where it binds to the active site of NOS, thereby preventing the conversion of L-arginine to NO. This action is crucial in studies related to cardiovascular health and other conditions influenced by nitric oxide levels.

Inhibition of Nitric Oxide Synthase

Research indicates that this compound exhibits significant inhibitory effects on different isoforms of NOS:

- nNOS (neuronal) : Ki = 15 nM

- eNOS (endothelial) : Ki = 39 nM

- iNOS (inducible) : Ki = 4.4 µM

These values suggest that this compound is more potent against nNOS compared to other isoforms, making it a valuable tool in cardiovascular research and studies involving neuronal signaling pathways .

Cardiovascular Effects

This compound has been shown to influence vascular function by modulating endothelial-dependent relaxation and contraction responses. In vitro studies have demonstrated that it inhibits acetylcholine-induced relaxation in vascular tissues, resulting in increased arterial blood pressure under certain conditions .

Study 1: Vascular Response Modulation

In a study examining the effects of this compound on porcine aorta, researchers found that this compound significantly inhibited Ca²⁺-dependent endothelial NOS activity. This inhibition led to endothelium-dependent contractions in aortic rings, highlighting its potential impact on vascular dynamics .

Study 2: Comparative Analysis with L-NAME

While initially considered less effective than its L-enantiomer, L-NAME, recent findings indicate that this compound still plays a notable role in modulating NO levels. The cardiovascular effects observed were less pronounced than those associated with L-NAME but significant enough to warrant further investigation into its therapeutic applications .

Summary Table of Biological Activities

属性

IUPAC Name |

methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNXAGZYLSRPJK-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCN=C(N)N[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。